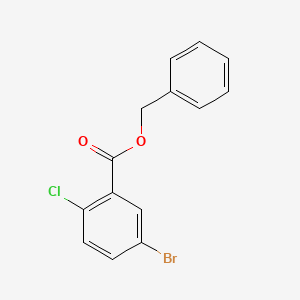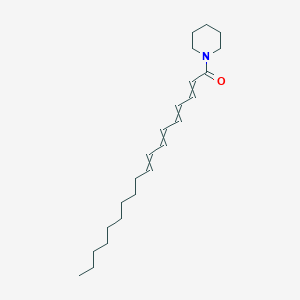
1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one is a chemical compound with the molecular formula C23H41NO It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom This compound is characterized by its long carbon chain with multiple double bonds, making it a polyunsaturated compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one typically involves the reaction of piperidine with an appropriate octadeca-tetraenone precursor. One common method involves the condensation of piperidine with octadeca-2,4,6,8-tetraen-1-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of piperidine on the carbonyl group of the tetraenone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated compound.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in saturated hydrocarbons.
Applications De Recherche Scientifique
1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and function.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one involves its interaction with molecular targets such as enzymes and receptors. The piperidine moiety can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The polyunsaturated carbon chain can insert into lipid bilayers, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Piperidin-1-yl)octadeca-2,4-dien-1-one: Similar structure but with fewer double bonds.
1-(Piperidin-1-yl)octadecan-1-one: Saturated analog with no double bonds.
1-(Piperidin-1-yl)octadec-2-en-1-one: Contains a single double bond.
Uniqueness
1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one is unique due to its multiple conjugated double bonds, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific interactions with biological membranes or other complex molecular systems.
Propriétés
Numéro CAS |
799840-99-6 |
|---|---|
Formule moléculaire |
C23H37NO |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
1-piperidin-1-yloctadeca-2,4,6,8-tetraen-1-one |
InChI |
InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23(25)24-21-18-16-19-22-24/h10-15,17,20H,2-9,16,18-19,21-22H2,1H3 |
Clé InChI |
KIJMTWBCIRJECL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC=CC=CC=CC=CC(=O)N1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


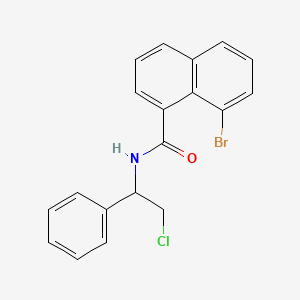
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
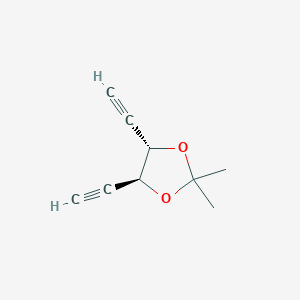
![2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine](/img/structure/B14222457.png)
![3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14222462.png)
![7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide](/img/structure/B14222469.png)


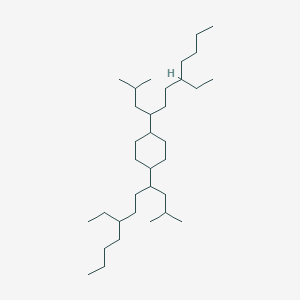
![11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid](/img/structure/B14222484.png)
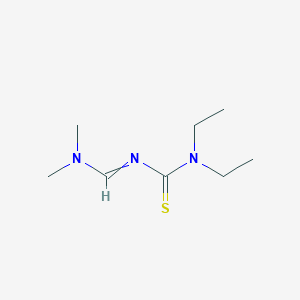

![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B14222529.png)
